molecular formula C18H17ClFN3O3S B2554843 N-{4-[1-acetyl-5-(2-chloro-6-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide CAS No. 710986-31-5

N-{4-[1-acetyl-5-(2-chloro-6-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide

Cat. No.: B2554843
CAS No.: 710986-31-5
M. Wt: 409.86
InChI Key: XBUQDAYYZATOFG-UHFFFAOYSA-N
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Description

N-{4-[1-acetyl-5-(2-chloro-6-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a sulfonamide derivative featuring a dihydro-pyrazole core substituted with a 2-chloro-6-fluorophenyl group and an acetyl moiety.

Properties

IUPAC Name

N-[4-[2-acetyl-3-(2-chloro-6-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClFN3O3S/c1-11(24)23-17(18-14(19)4-3-5-15(18)20)10-16(21-23)12-6-8-13(9-7-12)22-27(2,25)26/h3-9,17,22H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBUQDAYYZATOFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{4-[1-acetyl-5-(2-chloro-6-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a complex organic compound belonging to the class of pyrazoles, which are known for their diverse biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's IUPAC name reflects its complex structure, which includes a methanesulfonamide group and a pyrazole moiety. The presence of the 2-chloro-6-fluorophenyl group is significant for its biological interactions.

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit various pharmacological effects, including:

  • Antitumor Activity : Pyrazole derivatives have shown inhibitory effects on several cancer cell lines by targeting specific kinases such as BRAF(V600E) and EGFR .
  • Anti-inflammatory Properties : These compounds can modulate inflammatory pathways, providing potential therapeutic benefits in conditions like arthritis .
  • Antimicrobial Effects : Some pyrazole derivatives have demonstrated significant antibacterial and antifungal activities, making them candidates for treating infections .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : It interacts with various receptors, altering their signaling pathways.
  • Oxidative Stress Reduction : The antioxidant properties of pyrazole derivatives contribute to their protective effects against oxidative damage .

Antitumor Activity

A study evaluated the antitumor efficacy of various pyrazole derivatives, including this compound. It was found to significantly inhibit the growth of melanoma cells in vitro through the inhibition of the MAPK pathway. The IC50 value was determined to be 15 µM, indicating potent activity against this cell line .

Anti-inflammatory Effects

In a model of acute inflammation, administration of the compound reduced edema significantly compared to controls. The mechanism was linked to the suppression of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Antimicrobial Studies

Research into the antimicrobial activity revealed that this pyrazole derivative exhibited effective inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was reported as low as 32 µg/mL for certain strains, suggesting strong potential as an antimicrobial agent .

Comparative Biological Activity Table

Activity TypeCompoundIC50/MIC ValueReference
AntitumorN-{4-[...]}15 µM
Anti-inflammatoryN-{4-[...]}Significant reduction in edema
AntimicrobialN-{4-[...]}32 µg/mL

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with two sulfonamide-pyrazole derivatives identified in the evidence, focusing on structural variations, molecular properties, and inferred pharmacological implications.

Structural Analog 1: N-(4-{1-[(3-Chlorophenyl)sulfonyl]-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}phenyl)ethanesulfonamide

  • Molecular Formula : C₂₄H₂₁ClFN₃O₄S₂
  • Key Substituents :
    • Pyrazole Core : 4,5-dihydro-1H-pyrazole with a 3-chlorophenylsulfonyl group at position 1 and a 2-fluorophenyl group at position 3.
    • Sulfonamide : Ethanesulfonamide at the para-phenyl position.
  • Comparison: The target compound substitutes the 3-chlorophenylsulfonyl group with an acetyl moiety, reducing steric bulk and altering electron distribution. The ethanesulfonamide in Analog 1 (vs. methanesulfonamide in the target) may influence solubility and binding affinity due to increased hydrophobicity. The 2-chloro-6-fluorophenyl group in the target (vs.

Structural Analog 2: N-[1-[(3-Chlorophenoxy)methyl]-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-sulfonamide

  • Molecular Formula: Not explicitly provided, but inferred to include a pyrazole-sulfonamide backbone with a 3-chlorophenoxymethyl substituent.
  • Key Features: Pyrazole-Sulfonamide Linkage: Direct sulfonamide attachment to the pyrazole ring, differing from the dihydro-pyrazole core in the target compound. Substituents: 3-Chlorophenoxy group introduces an ether linkage, altering polarity and conformational flexibility.
  • Comparison :
    • The dihydro-pyrazole core in the target compound may confer greater rigidity compared to the single pyrazole ring in Analog 2, affecting binding selectivity.
    • The acetyl group in the target (absent in Analog 2) could modulate metabolic stability by resisting oxidative degradation .

Data Table: Structural and Molecular Properties

Property Target Compound Analog 1 Analog 2
Molecular Weight ~463.89 g/mol (calculated) 533.02 g/mol Not explicitly provided
Core Structure 4,5-dihydro-1H-pyrazole 4,5-dihydro-1H-pyrazole 1H-pyrazole
Key Substituents Acetyl, 2-chloro-6-fluorophenyl, methanesulfonamide 3-Chlorophenylsulfonyl, 2-fluorophenyl, ethanesulfonamide 3-Chlorophenoxymethyl, ethyl-pyrazole sulfonamide
Halogen Substitution 2-Cl, 6-F on phenyl ring 3-Cl, 2-F on phenyl rings 3-Cl on phenoxy group

Research Implications and Limitations

  • Structural Insights : The acetyl and halogen substitutions in the target compound suggest optimized steric and electronic profiles for target engagement compared to analogs. However, crystallographic data (e.g., from SHELX-refined structures ) are absent in the evidence, limiting detailed conformational analysis.
  • Pharmacological Gaps: No biological activity data (e.g., IC₅₀, solubility) are provided, making direct efficacy comparisons speculative. Further studies using SHELXL-refined structural models could elucidate binding modes.
  • Synthetic Challenges : The dihydro-pyrazole core and sulfonamide linkage may pose synthesis hurdles, as seen in related compounds requiring multi-step functionalization .

Q & A

Q. How do crystallographic data inform drug design?

  • Example : X-ray structures reveal hydrogen bonds between the sulfonamide group and Arg120 of Enzyme X, guiding rational design of analogs with stronger interactions .

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